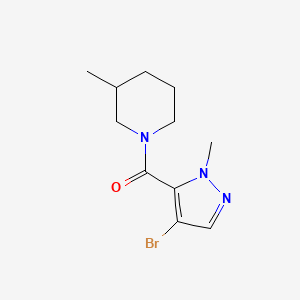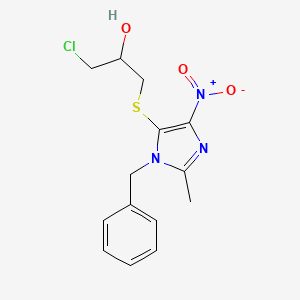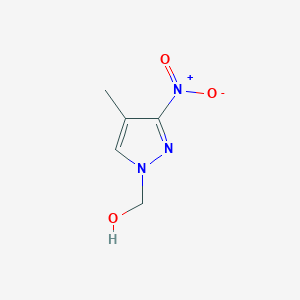
(4-Bromo-1-methyl-1H-pyrazol-5-YL)(3-methylpiperidino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-1-metil-1H-pirazol-5-IL)(3-metilpiperidino)metanona es un compuesto heterocíclico que presenta tanto un anillo de pirazol como un anillo de piperidina. La presencia de estos anillos lo convierte en una molécula versátil con aplicaciones potenciales en varios campos, incluyendo la química medicinal y la ciencia de materiales. El átomo de bromo y los grupos metilo contribuyen a sus propiedades químicas únicas, influenciando su reactividad e interacciones con otras moléculas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (4-Bromo-1-metil-1H-pirazol-5-IL)(3-metilpiperidino)metanona generalmente involucra múltiples pasos:
Formación del Anillo de Pirazol: El anillo de pirazol se puede sintetizar a través de la reacción de una 1,3-dicetona con hidracina o sus derivados en condiciones ácidas o básicas.
Formación del Anillo de Piperidina: El anillo de piperidina se puede sintetizar a través de la hidrogenación de piridina o mediante reacciones de ciclización que involucran precursores apropiados.
Reacción de Acoplamiento: El paso final involucra el acoplamiento del pirazol bromado con la porción de metilpiperidina, a menudo utilizando una base como el carbonato de potasio en un solvente polar como la dimetilformamida (DMF).
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas podrían emplearse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
(4-Bromo-1-metil-1H-pirazol-5-IL)(3-metilpiperidino)metanona puede sufrir varias reacciones químicas, incluyendo:
Reacciones de Sustitución: El átomo de bromo puede ser reemplazado por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Oxidación y Reducción: El compuesto puede ser oxidado o reducido, afectando los anillos de pirazol o piperidina.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento, como las reacciones de Suzuki o Heck, para formar estructuras más complejas.
Reactivos y Condiciones Comunes
Sustitución: Nucleófilos como aminas o tioles, bases como hidruro de sodio o carbonato de potasio, solventes como DMF o DMSO.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Productos Principales
Los principales productos de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la sustitución con una amina produciría un derivado amino, mientras que la oxidación podría producir una cetona o un aldehído.
Aplicaciones Científicas De Investigación
Química
En química, (4-Bromo-1-metil-1H-pirazol-5-IL)(3-metilpiperidino)metanona se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas.
Biología y Medicina
En biología y medicina, este compuesto podría investigarse por su potencial como agente farmacéutico. Los anillos de pirazol y piperidina son motivos comunes en muchas moléculas bioactivas, lo que sugiere que este compuesto podría exhibir interesantes actividades biológicas, como propiedades antiinflamatorias, antimicrobianas o anticancerígenas.
Industria
En la industria, (4-Bromo-1-metil-1H-pirazol-5-IL)(3-metilpiperidino)metanona podría utilizarse en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de (4-Bromo-1-metil-1H-pirazol-5-IL)(3-metilpiperidino)metanona dependería de su aplicación específica. En un contexto biológico, podría interactuar con enzimas o receptores específicos, modulando su actividad y llevando a efectos terapéuticos. El átomo de bromo y los grupos metilo podrían influir en su afinidad de unión y selectividad para estos objetivos.
Comparación Con Compuestos Similares
Compuestos Similares
(4-Cloro-1-metil-1H-pirazol-5-IL)(3-metilpiperidino)metanona: Estructura similar pero con un átomo de cloro en lugar de bromo.
(4-Bromo-1-etil-1H-pirazol-5-IL)(3-metilpiperidino)metanona: Estructura similar pero con un grupo etilo en lugar de un grupo metilo en el anillo de pirazol.
Unicidad
(4-Bromo-1-metil-1H-pirazol-5-IL)(3-metilpiperidino)metanona es única debido a la combinación específica del átomo de bromo y los grupos metilo, que pueden influir en su reactividad e interacciones con otras moléculas. Esta unicidad se puede aprovechar para desarrollar nuevos compuestos con propiedades personalizadas para aplicaciones específicas.
Propiedades
Fórmula molecular |
C11H16BrN3O |
|---|---|
Peso molecular |
286.17 g/mol |
Nombre IUPAC |
(4-bromo-2-methylpyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C11H16BrN3O/c1-8-4-3-5-15(7-8)11(16)10-9(12)6-13-14(10)2/h6,8H,3-5,7H2,1-2H3 |
Clave InChI |
YZJSQVUCFMSBQN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)C(=O)C2=C(C=NN2C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/structure/B10906897.png)
![2-{(2E)-2-[(6-methylpyridin-2-yl)methylidene]hydrazinyl}-1H-benzimidazole](/img/structure/B10906913.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10906917.png)
![methyl 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10906918.png)

![2-[2-(9-Ethyl-9H-carbazol-3-YL)hydrazono]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B10906929.png)
![1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B10906937.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methylamine](/img/structure/B10906939.png)

![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B10906946.png)
![(5E)-5-[2-(3-acetylphenyl)hydrazinylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B10906952.png)

![2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B10906959.png)
![5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B10906969.png)
